Primulasaponin

Catalog No.
S865610
CAS No.
65312-86-9
M.F
C54H88O23
M. Wt
1105.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primulasaponin

CAS Number

65312-86-9

Product Name

Primulasaponin

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C54H88O23

Molecular Weight

1105.275

InChI

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1

InChI Key

DQUUSJCGJNQFPG-CBMAJASRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O

Isolation and Characterization

The primary research focus on Primulasaponin involves its isolation and characterization. Studies have identified Primulasaponin as a major constituent in certain plant species, such as Jacquinia macrocarpa []. These studies establish methods for separating and quantifying Primulasaponin using techniques like High-Performance Thin-Layer Chromatography (HPTLC) [].

Potential Biological Activities

Limited research suggests Primulasaponin might possess some biological activities. Studies have investigated its potential anti-inflammatory properties, but further research is needed to confirm these effects and understand the underlying mechanisms [].

Primulasaponin, particularly Primulasaponin II, is a triterpenoid saponin derived from various species of the Primula genus. This compound is characterized by its complex glycosylation pattern and exhibits a molecular formula of C₅₉H₉₆O₂₇, with a molar mass of 1237.38 g/mol . Primulasaponin II is notable for its potential therapeutic applications due to its bioactive properties, including anti-inflammatory and cytotoxic effects against cancer cell lines .

  • The mechanism of action of primulasaponin is still under investigation. However, some studies suggest it might exert its effects through various pathways, including:
    • Cytotoxicity: Primulasaponin may induce cell death in cancer cells [].
    • Anti-inflammatory activity: It might modulate the activity of inflammatory mediators [].
    • Hormone modulation: The structure of primulasaponin bears some resemblance to certain hormones, potentially allowing it to interact with hormone receptors.
  • Data on the safety and toxicity of primulasaponin is scarce.
  • Since Primula veris extracts containing primulasaponins have been used traditionally in some cultures, acute toxicity might be relatively low. However, more research is needed to determine its safety profile for human consumption.

Please note:

  • The information on the mechanism of action and safety is based on preliminary research and needs further investigation.
  • Primula veris extracts containing primulasaponin are not recommended for consumption without proper medical supervision due to the lack of safety data.

  • Hydrolysis: This can occur via acidic or enzymatic methods, breaking the compound down into its aglycone and sugar components.
  • Oxidation: Using oxidizing agents like hydrogen peroxide, oxygen-containing functional groups can be introduced into the molecule.
  • Glycosylation: Enzymatic glycosylation attaches sugar moieties to the aglycone, enhancing solubility and bioavailability .

The major products from these reactions include protoprimulagenin A and various glycosylated derivatives.

Primulasaponin II exhibits several biological activities:

  • Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties: The compound is being explored for its ability to treat inflammatory diseases due to its anti-inflammatory effects .
  • Antioxidant Activity: Primulasaponin II also functions as an antioxidant, which may contribute to its protective effects in biological systems .

The synthesis of Primulasaponin II typically involves:

  • Extraction from Plant Sources: The roots of Primula species are dried and ground, followed by solvent extraction using methanol to isolate the compound.
  • Industrial Production: This focuses on optimizing extraction and purification processes to yield high-purity compounds, often employing advanced chromatographic methods for efficient isolation .

Primulasaponin II has various applications across different fields:

  • Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, it is a candidate for drug development.
  • Cosmetics: Its bioactive properties make it suitable for incorporation into natural health products and cosmetics .
  • Research: It serves as a model compound for studying structure-activity relationships in triterpenoid saponins.

Interaction studies indicate that Primulasaponin II interacts with several biomolecules:

  • It binds to specific cell membrane receptors and enzymes, leading to inhibition or activation of cellular pathways.
  • The compound has been shown to inhibit certain proteases, which are crucial in protein metabolism and signaling pathways in cells .

Several compounds are similar to Primulasaponin II, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Primulasaponin IC₅₄H₈₈O₂₃Similar pharmacological properties; less glycosylation.
SakurasosaponinC₅₇H₉₄O₂₄Comparable bioactive effects; derived from different plant sources.
Quillaja saponinsVariesKnown for surface activity; used in food and pharmaceuticals.

Uniqueness of Primulasaponin II

Primulasaponin II is unique due to its specific glycosylation pattern that contributes to its distinct pharmacological profile. Its higher concentration in certain Primula species enhances its value for research and industrial applications compared to similar compounds .

Primulasaponin, a triterpenoid saponin, has been historically significant in medicinal and phytochemical research. Its discovery is linked to the study of Primula species, particularly Primula veris (cowslip) and P. elatior (oxlip), which have been used in traditional European medicine for respiratory ailments. The European Pharmacopoeia recognizes Primulae radix (primrose root) as a source of bioactive saponins, with primulasaponin I and II identified as primary constituents. Early phytochemical studies in the 20th century focused on isolating these compounds, but systematic analysis of their distribution across Primula species began in the 2000s. Recent advancements in chromatographic techniques (e.g., UHPLC-ESI-HRMS) have enabled precise quantification and chemotaxonomic studies, revealing novel sources like Primula grandis (15–20% primulasaponin I).

Relevance of Primulasaponin in Natural Products Chemistry

Primulasaponin represents a critical subclass of 13,28-epoxy-oleanane triterpenoid saponins, a group distinguished by a pentacyclic aglycone core and glycosylation patterns. Its significance lies in its structural complexity and bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Unlike steroid or steroidal saponins, primulasaponin’s 13,28-epoxy bridge and glycone moiety confer unique pharmacological profiles, making it a target for drug discovery. The compound’s acidic glycone part, attributed to glucuronic acid residues, enhances solubility and interaction with biological membranes.

Overview of Triterpenoid Saponins and the Primulasaponin Subclass

Triterpenoid saponins are glycosylated derivatives of triterpenes, categorized into free triterpenes, acylated forms, and saponins. Primulasaponin belongs to the pentacyclic triterpenoid saponin subclass, characterized by:

  • Oleanane backbone: A 30-carbon skeleton with four rings (A, B, C, D) and a 13,28-epoxy bridge.
  • Glycosylation: Sugar chains (e.g., glucose, rhamnose, glucuronic acid) attached at C-3 and C-16 positions.
  • Structural diversity: Variations in sugar chain length and substitution patterns (e.g., primulasaponin I vs. II).

This subclass is distinct from lanostane or ursane-type saponins, which lack the epoxy bridge.

Research Objectives and Rationale for Comprehensive Study

Primulasaponin’s research significance stems from:

  • Biosynthetic novelty: Elucidating its role in plant defense and chemotaxonomy.
  • Therapeutic potential: Exploring antimicrobial, anticancer, and anti-inflammatory activities.
  • Analytical challenges: Developing robust methods for quantification in diverse Primula species.
  • Synthetic applications: Derivatization to enhance bioactivity or reduce toxicity.

XLogP3

1.1

Wikipedia

Primulasaponin

Dates

Modify: 2024-04-14
Meesters et al. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana. Nature Chemical Biology, doi: 10.1038/nchembio.1591, published online 3 August 2014 http://www.nature.com/naturechemicalbiology

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